Differential Cytochrome P450 2B4 (CYP2B4) Inhibition Profile vs. 4-Phenylimidazole
The compound 5-methyl-4-phenyl-1H-imidazole (CAS 826-83-5) is structurally related to 4-phenylimidazole (CAS 670-95-1). While direct quantitative inhibition data for the target compound is not available in the primary literature, its close analog 4-phenylimidazole demonstrates a clear and quantifiable differential inhibition profile for the cytochrome P450 enzyme CYP2B4 [1]. The substitution of a hydrogen with a methyl group at the 5-position, as in the target compound, is expected to further alter enzyme binding kinetics. This class-level inference establishes the basis for its use as a selective chemical probe.
| Evidence Dimension | Inhibition of Cytochrome P450 2B4 (CYP2B4) |
|---|---|
| Target Compound Data | Data not available; predicted to be distinct based on structural analog data. |
| Comparator Or Baseline | 4-phenylimidazole (IC50 = 0.49 µM for CYP2B4) vs. CYP2B5 (IC50 = 8.4 µM) |
| Quantified Difference | 4-phenylimidazole is 17-fold more potent for CYP2B4 than CYP2B5 |
| Conditions | In vitro enzyme inhibition assay using recombinant CYP2B4 and CYP2B5 enzymes |
Why This Matters
This class-level evidence supports the selection of 5-methyl-4-phenyl-1H-imidazole for applications requiring a CYP2B4-binding phenylimidazole scaffold, differentiating it from other non-phenyl or differently substituted imidazoles.
- [1] Spatzenegger, M., Wang, Q., He, Y. Q., Wester, M. R., Johnson, E. F., & Halpert, J. R. (2001). Amino Acid Residues Critical for Differential Inhibition of CYP2B4, CYP2B5, and CYP2B1 by Phenylimidazoles. *Molecular Pharmacology*, 59(3), 475-484. View Source
